![molecular formula C7H7N3 B113162 2-(5-Aminopyridin-2-yl)acetonitrile CAS No. 883993-15-5](/img/structure/B113162.png)
2-(5-Aminopyridin-2-yl)acetonitrile
Overview
Description
2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(5-Aminopyridin-2-yl)acetonitrile consists of a pyridine ring attached to an acetonitrile group at the 2-position and an amino group at the 5-position .Physical And Chemical Properties Analysis
2-(5-Aminopyridin-2-yl)acetonitrile has a molecular weight of 133.15100 and a density of 1.198g/cm3. Its boiling point is 345.936ºC at 760 mmHg .Scientific Research Applications
Synthesis of Novel Pyrimidine Derivatives
The compound “2-(5-Aminopyridin-2-yl)acetonitrile” can be used in the synthesis of novel pyrimidine derivatives . Pyrimidine is a basic structure in many important biological compounds. Therefore, the ability to synthesize new pyrimidine derivatives opens up possibilities for the development of new drugs and treatments .
Anti-Fibrosis Activity
Research has shown that certain pyrimidine derivatives, synthesized using “2-(5-Aminopyridin-2-yl)acetonitrile”, have significant anti-fibrotic activities . These compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests potential applications in the treatment of fibrotic diseases .
Development of Anti-Fibrotic Drugs
Specific compounds synthesized using “2-(5-Aminopyridin-2-yl)acetonitrile”, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, have shown promising results in anti-fibrotic activity studies . These compounds might be developed into novel anti-fibrotic drugs .
Pharmacological Research
The compound “2-(5-Aminopyridin-2-yl)acetonitrile” can be used in pharmacological research due to its role in the synthesis of pyrimidine derivatives . These derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .
Chemical Biology
The construction of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology . “2-(5-Aminopyridin-2-yl)acetonitrile” can be used in the synthesis of these compounds .
Antimicrobial Activity
Pyrimidine derivatives, which can be synthesized using “2-(5-Aminopyridin-2-yl)acetonitrile”, are known to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Safety and Hazards
properties
IUPAC Name |
2-(5-aminopyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOAQCUCHWHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619257 | |
Record name | (5-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Aminopyridin-2-yl)acetonitrile | |
CAS RN |
883993-15-5 | |
Record name | (5-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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